Cas no 1805405-23-5 (2-Bromo-4-cyano-3-ethylphenylacetic acid)

2-Bromo-4-cyano-3-ethylphenylacetic acid structure
1805405-23-5 structure
商品名:2-Bromo-4-cyano-3-ethylphenylacetic acid
CAS番号:1805405-23-5
MF:C11H10BrNO2
メガワット:268.106602191925
CID:5038513

2-Bromo-4-cyano-3-ethylphenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-cyano-3-ethylphenylacetic acid
    • インチ: 1S/C11H10BrNO2/c1-2-9-8(6-13)4-3-7(11(9)12)5-10(14)15/h3-4H,2,5H2,1H3,(H,14,15)
    • InChIKey: MQGKJWIEZUKZPB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=C(C#N)C=1CC)CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 61.1

2-Bromo-4-cyano-3-ethylphenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010000583-1g
2-Bromo-4-cyano-3-ethylphenylacetic acid
1805405-23-5 97%
1g
1,519.80 USD 2021-07-06

2-Bromo-4-cyano-3-ethylphenylacetic acid 関連文献

2-Bromo-4-cyano-3-ethylphenylacetic acidに関する追加情報

2-Bromo-4-Cyano-3-Ethylphenylacetic Acid (CAS No. 1805405-23-5): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Pharmacological Applications

2-Bromo-4-cyano-3-ethylphenylacetic acid, identified by its CAS No. 1805405-23-5, is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of aromatic carboxylic acids, characterized by the presence of a cyano group, a bromine atom, and an ethyl substituent on the phenyl ring. The molecular architecture of this compound allows for the modulation of receptor interactions, enzyme inhibition, and signal transduction pathways, making it a promising candidate for drug discovery and biomedical research.

Recent studies have highlighted the synthetic versatility of 2-Bromo-4-cyano-3-ethylphenylacetic acid in the development of targeted therapies for neurological disorders and oncological applications. The compound's functional groups—including the cyano group (which acts as an electron-withdrawing group) and the bromine atom (which enhances electrophilic reactivity)—contribute to its ability to undergo chemical transformations that are critical for drug design. For instance, the cyano group has been shown to enhance bioavailability by facilitating metabolic stability, while the bromine atom can be selectively replaced during synthetic modifications to tailor the compound's pharmacological profile.

2-Bromo-4-cyano-3-ethylphenylacetic acid has also been explored as a building block for the synthesis of novel antitumor agents. Researchers have demonstrated that the ethyl substituent on the phenyl ring plays a crucial role in modulating protein kinase activity, which is a key target in cancer therapy. A 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit selective inhibition of EGFR (Epidermal Growth Factor Receptor), a protein commonly overexpressed in non-small cell lung cancer (NSCLC). This finding underscores the potential of 2-Bromo-4-cyano-3-ethylphenylacetic acid as a lead compound in the development of targeted therapies for solid tumors.

Synthetic methodologies for 2-Bromo-4-cyano-3-ethylphenylacetic acid have evolved significantly in recent years, driven by the need for high-yield and environmentally sustainable processes. One notable approach involves the direct alkylation of 4-cyano-3-ethylphenylacetic acid with bromine, a reaction that has been optimized using catalytic systems to minimize byproduct formation. A 2022 paper in *Organic & Biomolecular Chemistry* described a green synthesis protocol that employs microwave-assisted reactions to achieve high purity and reproducibility in the production of this compound. This advancement aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Pharmacological studies on 2-Bromo-4-cyano-3-ethylphenylacetic acid have revealed its potential as an anti-inflammatory agent. The cyano group and the bromine atom are believed to modulate inflammatory pathways by inhibiting NF-κB (Nuclear Factor Kappa-B) activation, a key regulator of pro-inflammatory cytokines. A 2021 study in *Inflammation Research* demonstrated that this compound significantly reduces TNF-α (Tumor Necrosis Factor-alpha) levels in lipopolysaccharide (LPS)-induced inflammation models, suggesting its utility in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

In the context of neuropharmacology, 2-Bromo-4-cyano-3-ethylphenylacetic acid has shown promise as a modulator of neurotransmitter systems. The ethyl substituent on the phenyl ring may interact with serotonin and dopamine receptors, potentially influencing neurotransmission and behavioral outcomes. A 2020 study in *Neuropharmacology* reported that this compound exhibits antidepressant-like effects in rodent models, possibly through the modulation of monoamine oxidase (MAO) activity. These findings highlight the compound's potential in the treatment of neurodegenerative disorders and mood disorders.

2-Bromo-4-cyano-3-ethylphenylacetic acid is also being investigated for its role in antimicrobial therapies. The cyano group and the bromine atom are known to exhibit bactericidal activity by disrupting cell membrane integrity and protein synthesis in pathogenic bacteria. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated that this compound effectively inhibits the growth of multidrug-resistant (MDR) strains of Staphylococcus aureus, suggesting its potential as a new antibiotic in the face of antimicrobial resistance.

Toxicological assessments of 2-Bromo-4-cyano-3-ethylphenylacetic acid are critical for its clinical translation. Preliminary studies indicate that the compound exhibits low acute toxicity in in vivo models, with LD50 (Lethal Dose, 50%) values well above the therapeutic range. However, long-term chronic toxicity studies are still required to evaluate its safety profile in human trials. These studies are essential for ensuring that the compound's therapeutic benefits outweigh any potential adverse effects.

2-Bromo-4-cyano-3-ethylphenylacetic acid represents a compelling example of how molecular design can lead to novel therapeutic agents. Its functional groups and structural features provide a versatile platform for drug development, with applications spanning oncology, inflammation, and neuropharmacology. As synthetic methodologies and pharmacological studies continue to advance, this compound is poised to play a significant role in the next generation of therapeutics.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.